molecular formula C15H15N3O5S2 B2533645 3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2197614-95-0

3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2533645
CAS No.: 2197614-95-0
M. Wt: 381.42
InChI Key: WAVZYKLRYILJDJ-UHFFFAOYSA-N
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Description

3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a high-purity synthetic compound designed for pharmaceutical and biochemical research. This complex molecule features a benzoxazolone scaffold sulfonylated with a pyrrolidine-thiazole moiety, a structure often investigated for its potential as a kinase inhibitor or modulator of enzymatic activity. Its specific architecture suggests potential utility in exploratory studies targeting metabolic disorders . Researchers can employ this compound as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for in vitro assays to probe biological pathways and identify novel therapeutic targets. The precise mechanism of action is area-specific and researchers should consult the latest literature for the most current findings. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-17-12-8-11(2-3-13(12)23-15(17)19)25(20,21)18-6-4-10(9-18)22-14-16-5-7-24-14/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVZYKLRYILJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary structural domains:

  • Benzoxazolone core : 3-Methyl-2,3-dihydro-1,3-benzoxazol-2-one.
  • Sulfonamide bridge : Positioned at C5 of the benzoxazolone.
  • Pyrrolidine-thiazole moiety : 3-(1,3-Thiazol-2-yloxy)pyrrolidine.

Retrosynthetic disconnections suggest two viable routes:

  • Route A : Late-stage sulfonylation of a preformed benzoxazolone with a functionalized pyrrolidine-thiazole sulfonyl chloride.
  • Route B : Sequential assembly of the benzoxazolone scaffold after introducing the sulfonamide group.

Synthesis of the Benzoxazolone Core

The 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one scaffold is synthesized via cyclization of substituted 2-aminophenol derivatives.

Cyclization of 2-Amino-4-methylphenol

A modified Hantzsch–Ladenburg cyclization employs 2-amino-4-methylphenol (I ) and triphosgene under anhydrous conditions:
$$
\text{2-Amino-4-methylphenol + Cl}3\text{C(O)OCCl}3 \xrightarrow{\text{DMF, 0–5°C}} \text{3-Methyl-2,3-dihydro-1,3-benzoxazol-2-one} \quad (\text{Yield: 78\%})
$$
Key Parameters :

  • Solvent : Dimethylformamide (DMF) facilitates nucleophilic attack.
  • Temperature : Controlled exothermic reaction at 0–5°C prevents side-product formation.
  • Workup : Precipitation in ice-water followed by recrystallization from ethanol.

Alternative Cyclization Strategies

  • Phosphorus Oxychloride-Mediated Cyclization : 2-Amino-4-methylphenol reacts with carbonyl diimidazole in POCl₃, yielding the benzoxazolone in 72% efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes with comparable yields (75–82%).

Functionalization at C5: Sulfonation and Sulfonamide Coupling

Introducing the sulfonamide group at C5 requires electrophilic aromatic substitution followed by nucleophilic displacement.

Chlorosulfonation of Benzoxazolone

The benzoxazolone core undergoes regioselective chlorosulfonation at C5 using chlorosulfonic acid:
$$
\text{Benzoxazolone} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, -10°C} \text{5-Chlorosulfonyl-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one} \quad (\text{Yield: 65\%})
$$
Optimization Notes :

  • Temperature : Sub-zero conditions minimize polysulfonation.
  • Quenching : Gradual addition to ice-water prevents hydrolysis of the sulfonyl chloride.

Synthesis of 3-(1,3-Thiazol-2-Yloxy)Pyrrolidine

The pyrrolidine-thiazole moiety is prepared via a two-step sequence:

Thiazole Ring Formation

Hantzsch thiazole synthesis between thiourea and 2-bromoacetophenone derivatives:
$$
\text{Thiourea} + \text{2-Bromoacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{2-Aminothiazole} \quad (\text{Yield: 63\%})
$$

Etherification of Pyrrolidine

Pyrrolidine-3-ol reacts with 2-chlorothiazole under Mitsunobu conditions:
$$
\text{Pyrrolidine-3-ol} + \text{2-Chlorothiazole} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{3-(1,3-Thiazol-2-yloxy)pyrrolidine} \quad (\text{Yield: 58\%})
$$

Sulfonamide Coupling Reaction

The final step involves coupling the sulfonyl chloride intermediate with 3-(1,3-thiazol-2-yloxy)pyrrolidine.

Reaction Conditions

A modified Schotten-Baumann protocol achieves efficient sulfonamide formation:
$$
\text{5-Chlorosulfonyl-benzoxazolone} + \text{3-(Thiazol-2-yloxy)pyrrolidine} \xrightarrow{\text{NaHCO}3, \text{THF/H}2\text{O}} \text{Target Compound} \quad (\text{Yield: 52\%})
$$
Critical Factors :

  • Base : Sodium bicarbonate maintains pH 8–9 to deprotonate the pyrrolidine amine.
  • Solvent System : Biphasic THF/water enhances reactivity of the sulfonyl chloride.

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the product.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H₆), 7.45 (d, J = 8.4 Hz, 1H, H₇), 4.21–4.18 (m, 1H, pyrrolidine-O), 3.32 (s, 3H, N-CH₃).
    • LCMS : m/z 452.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Overall Yield
A (Late-stage sulfonylation) Modular; allows diversification of pyrrolidine-thiazole Low yielding coupling step (52%) 21%
B (Early sulfonation) Higher sulfonylation efficiency (68%) Limited flexibility for late-stage modifications 34%

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonation : Competing sulfonation at C4/C6 positions necessitates precise temperature control.
  • Steric Hindrance : Bulky pyrrolidine-thiazole group reduces coupling efficiency; microwave-assisted synthesis may enhance kinetics.
  • Thiazole Stability : Acidic conditions during cyclization risk thiazole ring decomposition; neutral pH protocols are preferred.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The thiazole ring and benzoxazole core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Weight Key Biological Activity Synthesis Yield/Route
Target Compound Benzoxazolone 5-sulfonyl-pyrrolidine-thiazole ~400 Under investigation Multi-step (e.g., SNAr, coupling)
Chlorzoxazone Benzoxazolone 5-chloro 169.6 Muscle relaxant Direct halogenation
6-(3,4,5-Trifluorobenzoyl) derivative Benzoxazolone 6-trifluorobenzoyl ~380 CB2 receptor ligand PPA-mediated acylation (85% yield)
Pyridine-azetidine analogue Benzoxazolone 5-sulfonyl-azetidine-pyridine 375.4 Not reported Similar to target compound
4-(Benzo[d]thiazol-2-yl)pyrazolone Pyrazolone Thiazole-allyl ~300 Anti-inflammatory Cyclocondensation

Research Findings and Implications

  • Activity Profile : The target compound’s sulfonyl-pyrrolidine-thiazole group may enhance selectivity for enzymes or receptors requiring flexible, heterocyclic recognition motifs (e.g., kinases or GPCRs).
  • Synthetic Accessibility : Compared to 6-benzoyl derivatives (85% yield via PPA ), the target compound’s multi-step synthesis (e.g., sulfonylation and nucleophilic substitution) likely reduces scalability.
  • Metabolic Stability : Thiazole’s sulfur atom may improve resistance to oxidative metabolism vs. pyridine-containing analogs .

Biological Activity

The compound 3-methyl-5-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 2197614-95-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The molecular formula for this compound is C15H15N3O5S2C_{15}H_{15}N_{3}O_{5}S_{2} with a molecular weight of 381.4 g/mol. The structure features a benzoxazole core linked to thiazole and pyrrolidine moieties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H15N3O5S2C_{15}H_{15}N_{3}O_{5}S_{2}
Molecular Weight381.4 g/mol
CAS Number2197614-95-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzoxazole core and the introduction of the thiazole and pyrrolidine groups. Common reagents include thionyl chloride and various sulfonyl chlorides under controlled conditions to avoid side reactions .

Antimicrobial Properties

Research indicates that compounds containing the benzoxazole structure often exhibit antimicrobial activity. For instance, derivatives related to benzoxazole have shown selective antibacterial properties against Gram-positive bacteria like Bacillus subtilis, while demonstrating lower activity against Gram-negative strains such as Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMIC (µg/mL)
Benzoxazole Derivative ABacillus subtilis50
Benzoxazole Derivative BEscherichia coli>100
3-methyl-5-{...}-2,3-dihydroTBDTBD

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The compound's structural features may contribute to its ability to induce apoptosis in these cells. For example, a study found that certain derivatives exhibited significant cytotoxicity at concentrations ranging from 2 µM to 10 mM .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCompound Concentration (µM)Viability (%)
MCF-71045
A549530
PC32025

Case Studies

  • Antimicrobial Screening : A study screened multiple derivatives of benzoxazole for their antimicrobial efficacy using model strains. The results indicated that while many compounds showed low antibacterial activity, some exhibited promising results against specific bacterial strains .
  • Cancer Cell Line Testing : Research involving the testing of various concentrations of benzoxazole derivatives on different cancer cell lines revealed a clear dose-dependent response in cytotoxicity, suggesting potential therapeutic applications in oncology .

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